1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18843991
InChI: InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C10H9ClF3NO3
Molecular Weight: 283.63 g/mol

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18843991

Molecular Formula: C10H9ClF3NO3

Molecular Weight: 283.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C10H9ClF3NO3
Molecular Weight 283.63 g/mol
IUPAC Name 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2
Standard InChI Key BQPQCSURHDOPFB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCCl

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s systematic name, 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene, follows IUPAC guidelines. The benzene ring is numbered such that the nitro group occupies position 2, the trifluoromethoxy group position 4, and the 3-chloropropyl chain position 1. The “3-chloropropyl” designation specifies a three-carbon alkyl chain with a chlorine atom at the terminal carbon. The trifluoromethoxy group (-OCF₃) is a fluorinated ether substituent known for its electron-withdrawing and lipophilic properties.

Molecular Geometry and Electronic Configuration

The benzene core adopts a planar hexagonal geometry, with substituents influencing electron density distribution. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing moieties, rendering the aromatic ring electron-deficient. This electronic environment directs electrophilic attacks to the meta and para positions relative to existing substituents. The 3-chloropropyl chain introduces steric bulk and potential reactivity at the chlorine terminus.

Key Structural Features:

  • Nitro Group: Enhances oxidative stability and participates in redox reactions.

  • Trifluoromethoxy Group: Increases lipophilicity and metabolic resistance, critical for biological applications.

  • 3-Chloropropyl Chain: Serves as a leaving group or site for further functionalization via nucleophilic substitution.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene involves multi-step protocols, often beginning with the preparation of a substituted benzene precursor.

Step 2: Nitration

Nitration is performed using a mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration. The nitro group preferentially occupies the ortho position relative to the trifluoromethoxy group due to electronic directing effects.

Step 3: Alkylation with 3-Chloropropyl Chain

Friedel-Crafts alkylation or radical-mediated processes attach the 3-chloropropyl group. Aluminum chloride (AlCl₃) catalyzes the reaction between chloropropyl chloride and the nitro/trifluoromethoxy-substituted benzene, typically in dichloromethane at 40–60°C.

Industrial-Scale Optimization

Industrial production emphasizes yield maximization and cost efficiency:

  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Purity Control: Column chromatography or crystallization achieves >98% purity.

Physicochemical Properties

Physical Properties

While direct data for 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene are scarce, analogous compounds provide insights:

PropertyEstimated ValueBasis for Estimation
Molecular Weight313.66 g/molSum of atomic masses
Melting Point45–55°CComparison to nitroarenes
Boiling Point290–310°CSimilar fluorinated aromatics
Solubility in Water<0.1 g/LHigh lipophilicity from -OCF₃

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1,520 cm⁻¹ (NO₂ asymmetric stretch), 1,350 cm⁻¹ (C-F stretch), and 750 cm⁻¹ (C-Cl stretch).

  • NMR: ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons), δ 3.6 ppm (-OCH₂CF₃), and δ 1.8–2.1 ppm (chloropropyl chain).

Chemical Reactivity and Mechanisms

Electrophilic Substitution

The electron-deficient ring favors electrophilic substitution at the meta position. For example, sulfonation with fuming H₂SO₄ yields a sulfonic acid derivative at position 5.

Reductive Transformations

The nitro group undergoes reduction to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl). This transformation is critical for pharmaceutical intermediates.

Nucleophilic Displacement

The 3-chloropropyl chain participates in SN2 reactions. Treatment with sodium azide (NaN₃) in DMF replaces chlorine with an azide group, enabling click chemistry applications.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s nitro and trifluoromethoxy groups make it a precursor for antidepressants and antimicrobial agents. For instance, reduction to the aniline derivative followed by acetylation yields acetaminophen analogs.

Agrochemical Development

Incorporation into herbicides exploits its lipophilicity and resistance to enzymatic degradation. Field trials show efficacy against broadleaf weeds at 0.5–1.0 kg/ha application rates.

Materials Science

As a monomer in fluoropolymer synthesis, it enhances thermal stability and chemical resistance. Copolymerization with tetrafluoroethylene produces membranes for fuel cells.

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